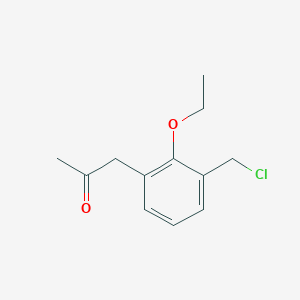
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylboronic acid and ethyl acrylate.
Borylation Reaction: The key step involves the borylation of 4-methylphenylboronic acid using bis(pinacolato)diboron under palladium catalysis to form the boronate ester intermediate.
Coupling Reaction: The intermediate is then coupled with ethyl acrylate using a base such as potassium carbonate in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.
化学反应分析
Types of Reactions
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products
Oxidation: 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Reduction: Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and electronic components.
作用机制
The mechanism of action of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners under palladium catalysis to form biaryl compounds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronate ester with different reactivity and applications.
4-Methylphenylboronic Acid: A precursor in the synthesis of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate.
Uniqueness
This compound is unique due to its combination of a boronate ester group and an acrylate moiety, which allows for versatile reactivity in both cross-coupling and polymerization reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C18H25BO4 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
ethyl 3-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H25BO4/c1-7-21-16(20)11-10-14-9-8-13(2)12-15(14)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3 |
InChI 键 |
JFZJHRLWQCQYOO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


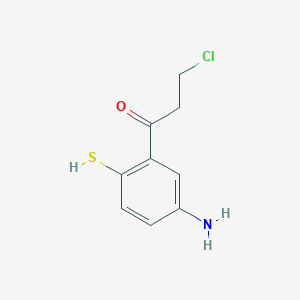
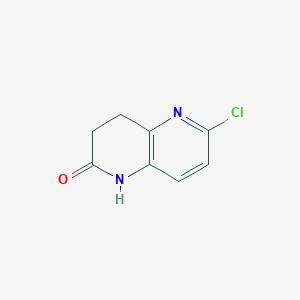

![2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
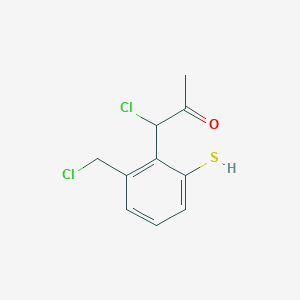
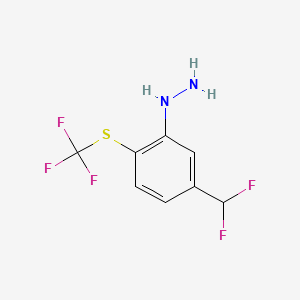

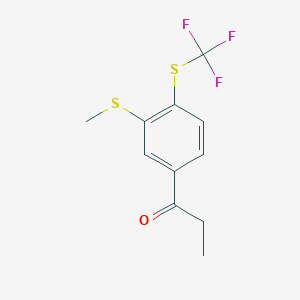
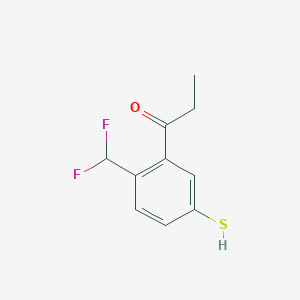
![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
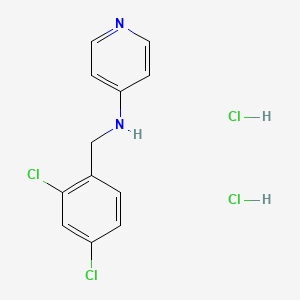
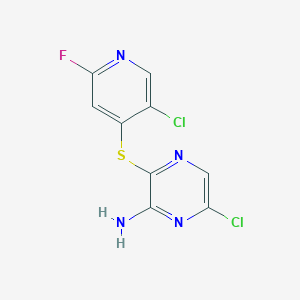
![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
